molecular formula C9H14N2O B1376720 1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one CAS No. 1342027-45-5

1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one

Cat. No. B1376720
CAS RN: 1342027-45-5
M. Wt: 166.22 g/mol
InChI Key: PBCHIHKMHFDAMC-UHFFFAOYSA-N
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Description

The compound “1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions, often serving as precursors to pharmaceuticals and agrochemicals . The exact reactions that “this compound” can undergo would depend on the reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized through various methods, including one-step reactions and cyclocondensation processes. For example, it was synthesized by a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one on solid Al2O3 at room temperature (Gotsko et al., 2022). Another synthesis method involved reaction with hydrazine hydrate in hot propanoic acid solution (Sid et al., 2013).

  • Characterization : These compounds have been characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and elemental analysis. For instance, the synthesized 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol was characterized by powder XRD, FT–IR, TG–DTA–DSC, and dielectric study (Vyas et al., 2012).

Biological and Pharmacological Activities

  • Antimicrobial Activity : Some derivatives of 1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one have shown significant antimicrobial activities. Compounds synthesized using chalcone derivatives exhibited significant to moderate antimicrobial activity (Sid et al., 2013).

  • Anticancer and Molecular Docking Studies : Various studies have been conducted on the bioactive molecule 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, which included molecular docking to identify binding energy with different proteins. These studies contribute to understanding the compound's potential in anticancer and antimicrobial activities (Viji et al., 2020).

Material Science Applications

  • Crystal Growth and Characterization : The synthesis and growth of single crystals of derivatives have been reported, such as the growth of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol crystals by slow solvent evaporation technique. These crystals' stability and decomposition characteristics were studied, providing insights into their potential applications in material science (Vyas et al., 2012).

Safety and Hazards

The safety and hazards of a compound depend on its structure and reactivity. Pyrazole derivatives can range from being relatively safe to potentially hazardous depending on their specific structures . Without specific safety data for “1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one”, it’s difficult to provide a detailed safety and hazard analysis.

Future Directions

The study of pyrazole derivatives is a vibrant field due to their prevalence in biologically active compounds . Future research on “1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties.

properties

IUPAC Name

1-(1-propan-2-ylpyrazol-3-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)11-5-4-9(10-11)6-8(3)12/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCHIHKMHFDAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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